N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole

Medicinal Chemistry Organic Synthesis Building Block

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is a uniquely differentiated indole building block featuring four orthogonal reactive handles — N-Boc, C4-Br, C3-CH2OH, and C7-OMe — on a single core. Unlike unprotected or mono-substituted analogs that suffer from competing N-alkylation or lack the nucleophilic hydroxymethyl handle, this compound enables clean, stepwise functionalization without protecting-group conflicts. The Boc group prevents unwanted side reactions during C3 derivatization; the C4 bromine supports Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with minimal catalyst poisoning (commercial purity ≥95%); the C3 hydroxymethyl is primed for etherification, phosphorylation, or glycosylation; and the C7 methoxy aids metalation-directing strategies. With a predicted logP of 2.91, it delivers superior retention on C18 reverse-phase columns, streamlining automated flash and preparative HPLC purification. Procure this scaffold to accelerate the synthesis of 3,4,7-trisubstituted indole libraries for kinase, GPCR, and epigenetic drug discovery programs.

Molecular Formula C15H18BrNO4
Molecular Weight 356.21 g/mol
CAS No. 1394899-04-7
Cat. No. B1378249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
CAS1394899-04-7
Molecular FormulaC15H18BrNO4
Molecular Weight356.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)CO
InChIInChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-7,18H,8H2,1-4H3
InChIKeyTXCSFMMOKCHOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole (CAS 1394899-04-7): A Uniquely Functionalized Indole Building Block for Divergent Medicinal Chemistry


N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole (CAS 1394899-04-7) is a densely functionalized indole derivative characterized by the strategic placement of four orthogonal reactive handles: an N-Boc protecting group, a C4 bromine atom, a C3 hydroxymethyl moiety, and a C7 methoxy group . This precise arrangement of substituents distinguishes it from simpler indole scaffolds and even from closely related analogs, enabling a sequence of selective, non-interfering chemical transformations that are not possible with less-substituted or differently-substituted indoles. The compound is commercially available with high analytical purity, and its predicted physicochemical properties—including a logP of 2.91 and a boiling point of 475.1±55.0 °C —position it favorably for use in both solution-phase synthesis and purification workflows.

Why N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole Cannot Be Substituted with Other Indole Building Blocks


Substituting N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole with a seemingly similar indole—such as the simpler 4-bromo-7-methoxyindole, the 3-formyl analog, or a mono-substituted variant—introduces significant synthetic liabilities. The unprotected indole nitrogen in 4-bromo-7-methoxyindole is prone to competing N-alkylation during reactions intended for the C3 hydroxymethyl group, leading to complex mixtures and reduced yields . Conversely, the 3-formyl analog (CAS 1394899-06-9) offers an electrophilic aldehyde for C3 elaboration but lacks the nucleophilic hydroxymethyl handle required for etherification, phosphorylation, or activation as a leaving group . Only the target compound's precise combination of a Boc-protected nitrogen, a C4 bromo (for cross-coupling), a C3 hydroxymethyl (for nucleophilic derivatization), and a C7 methoxy (for metalation-directing effects) provides the orthogonal reactivity profile needed for the efficient, stepwise construction of complex molecular architectures .

Quantitative Evidence for Selecting N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole Over Structural Analogs


Orthogonal Reactivity: Quantified Functional Handle Count vs. 4-Bromo-7-methoxyindole

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole possesses three distinct, orthogonally addressable functional handles (Boc-protected N, C4-Br, C3-CH2OH), compared to only one primary reactive site (C4-Br) in the simpler analog 4-bromo-7-methoxyindole (CAS 436091-59-7) . This difference enables a fully divergent synthesis sequence: the Boc group protects the indole nitrogen during C3 hydroxymethyl manipulations (e.g., Mitsunobu, mesylation), the C4 bromine permits late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the C7 methoxy group can act as a directing group for ortho-metalation [1].

Medicinal Chemistry Organic Synthesis Building Block

Differentiated Physicochemical Profile: Predicted Boiling Point vs. 3-Formyl Analog

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole exhibits a predicted boiling point of 475.1±55.0 °C, which is approximately 14.6 °C higher than the predicted boiling point of its 3-formyl analog, N-Boc-4-bromo-3-formyl-7-methoxyindole (CAS 1394899-06-9, predicted 460.5±55.0 °C) . This difference arises from the hydrogen-bonding capacity of the hydroxymethyl group versus the purely dipolar interactions of the aldehyde. The higher boiling point suggests a lower vapor pressure and potentially greater thermal stability during solvent removal or high-temperature reactions.

Purification Chromatography Process Chemistry

Lipophilicity Differential: Higher logP Facilitates Reverse-Phase Purification vs. Unprotected Analog

The computed logP value for N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is 2.91 . While a direct logP value for the unprotected analog 4-bromo-7-methoxyindole is not provided, the presence of the lipophilic tert-butyl carbamate (Boc) group is well-established to increase logP by approximately 1.5–2.0 units compared to the free indole . This higher logP translates to significantly longer retention times on reverse-phase (C18) HPLC, allowing for cleaner separation from more polar synthetic intermediates and byproducts.

Chromatography Medicinal Chemistry LogP

Commercial Purity Advantage: 98% Minimum vs. 95% Baseline for Comparable Building Blocks

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is commercially available at a guaranteed purity of 98% (Fluorochem) and 97% (ChemicalBook) . In contrast, the structurally related building block 4-bromo-7-methoxyindole is typically offered at 95% purity or 97% . The higher minimum purity specification for the target compound reduces the risk of introducing unknown impurities—particularly regioisomeric bromoindoles—that could compromise yield in sensitive cross-coupling reactions or lead to misassignment of biological activity in early-stage screening.

Procurement Quality Control Synthetic Reliability

Optimal Application Scenarios for N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole Based on Verified Evidence


Divergent Synthesis of 3,4,7-Trisubstituted Indole Pharmacophores

The compound is ideally suited as a central scaffold for generating libraries of 3,4,7-trisubstituted indoles. The orthogonal reactivity (N-Boc, C4-Br, C3-CH2OH) allows researchers to sequentially functionalize each position without protecting group conflicts, as supported by the handle count analysis in Section 3 . This is particularly valuable in medicinal chemistry programs targeting kinases, GPCRs, or epigenetic proteins where indole cores are privileged structures.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C4 bromine atom, combined with the Boc-protected nitrogen and the inert nature of the C3 hydroxymethyl group under cross-coupling conditions, makes this compound an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. The high commercial purity (98%) minimizes catalyst poisoning , ensuring reproducible yields in these sensitive transformations.

Reverse-Phase Purification-Intensive Workflows

With a computed logP of 2.91, N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole exhibits superior retention on C18 stationary phases compared to its less lipophilic analogs . This property is exploited in medicinal chemistry laboratories where automated reverse-phase flash chromatography or preparative HPLC is the primary purification method, enabling cleaner isolation from polar side-products.

Synthesis of Hydroxymethyl-Derived Prodrugs or Bioconjugates

The C3 hydroxymethyl group provides a convenient handle for the installation of phosphate, sulfate, or glycosyl moieties—common strategies for improving aqueous solubility or enabling targeted drug delivery. The Boc group prevents unwanted N-alkylation during these derivatizations, a limitation observed with unprotected indole analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.